Org-12962 hydrochloride

Description

Propriétés

IUPAC Name |

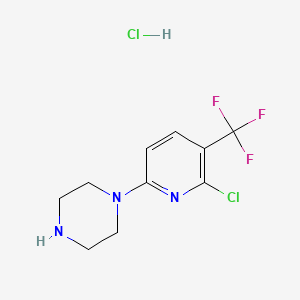

1-[6-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClF3N3.ClH/c11-9-7(10(12,13)14)1-2-8(16-9)17-5-3-15-4-6-17;/h1-2,15H,3-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVDILXYXZAAJOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC(=C(C=C2)C(F)(F)F)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60430869 | |

| Record name | Org 12962 HCl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60430869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210821-63-9 | |

| Record name | 1-[6-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=210821-63-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Org 12962 HCl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60430869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Org-12962 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Org-12962 hydrochloride is a pyridinylpiperazine compound originally developed by Organon as a potential anxiolytic agent. Its primary mechanism of action is as a potent and selective agonist at the serotonin 5-HT₂ receptor family, with a notable preference for the 5-HT₂C subtype.[1] This agonism initiates a cascade of intracellular signaling events, primarily through the Gq/G₁₁-protein pathway, leading to the activation of phospholipase C and subsequent mobilization of intracellular calcium. While demonstrating efficacy in preclinical models of anxiety, its development was halted due to in-vivo side effects attributed to a lack of sufficient selectivity over the 5-HT₂ₐ receptor.[1] This guide provides a detailed technical overview of the mechanism of action of Org-12962, including its receptor binding and functional activity profile, the core signaling pathway it modulates, and the experimental protocols used for its characterization.

Core Mechanism of Action: 5-HT₂ Receptor Agonism

Org-12962 functions as a direct agonist at serotonin 5-HT₂ receptors. Its primary therapeutic potential and pharmacological effects are derived from its ability to bind to and activate these receptors, mimicking the action of the endogenous neurotransmitter, serotonin (5-hydroxytryptamine). The 5-HT₂ receptor family consists of three subtypes: 5-HT₂ₐ, 5-HT₂ₑ, and 5-HT₂C, all of which are G-protein coupled receptors (GPCRs).[1]

Receptor Subtype Selectivity

Org-12962 exhibits a distinct selectivity profile within the 5-HT₂ receptor family. It displays the highest functional potency at the 5-HT₂C receptor, making it a potent 5-HT₂C agonist. Its activity at the 5-HT₂ₐ and 5-HT₂ₑ subtypes is comparatively lower.[2] This selectivity is a critical determinant of its overall pharmacological profile, as each 5-HT₂ subtype has a unique distribution in the central nervous system and mediates different physiological and behavioral effects.

Quantitative Data on Receptor Activity

The functional potency and efficacy of Org-12962 at human recombinant 5-HT₂, 5-HT₂ₑ, and 5-HT₂C receptors have been quantified using in vitro functional assays. The data, primarily from studies measuring agonist-induced increases in intracellular calcium, are summarized below.

| Receptor Subtype | Agonist Potency (pEC₅₀) | Relative Efficacy (% of 5-HT max response) |

| 5-HT₂C | 7.01 | 62% |

| 5-HT₂ₐ | 6.38 | 54% |

| 5-HT₂ₑ | 6.28 | Not Reported |

Data sourced from Porter et al., 1999.[2]

Signaling Pathway

The primary signaling cascade initiated by Org-12962 at the 5-HT₂C receptor is the canonical Gq/G₁₁ pathway. This pathway is fundamental to the excitatory neurotransmission mediated by this receptor subtype.[1]

-

Receptor Activation: Org-12962 binds to the orthosteric site of the 5-HT₂C receptor, inducing a conformational change.

-

G-Protein Coupling: The activated receptor couples to and activates the heterotrimeric G-protein, Gq/G₁₁.

-

Phospholipase C (PLC) Activation: The activated α-subunit of Gq/G₁₁ stimulates the membrane-bound enzyme, phospholipase C.

-

Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.

-

Downstream Effects: The rise in intracellular Ca²⁺ and the presence of DAG activate a host of downstream effector proteins, including protein kinase C (PKC), leading to various cellular responses.

Experimental Protocols

The characterization of Org-12962's mechanism of action relies on established in vitro pharmacological assays.

Radioligand Binding Assay (General Protocol)

Radioligand binding assays are employed to determine the affinity of a compound (like Org-12962) for a specific receptor. This is typically achieved through competitive binding studies where the test compound competes with a radiolabeled ligand with known affinity for the receptor.

Objective: To determine the binding affinity (Ki) of Org-12962 for 5-HT₂ receptor subtypes.

Materials:

-

Membrane preparations from cells stably expressing the human 5-HT₂ₐ, 5-HT₂ₑ, or 5-HT₂C receptor.

-

Radioligands:

-

For 5-HT₂ₐ: [³H]-Ketanserin

-

For 5-HT₂C: [³H]-Mesulergine

-

-

Test compound: this compound

-

Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4)

-

Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

96-well microplates

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Membrane Preparation: Thaw the cell membrane preparations on ice and resuspend in assay buffer to a final protein concentration of 10-20 µ g/well .

-

Assay Setup: In a 96-well plate, add the following to each well:

-

50 µL of assay buffer (for total binding) or a high concentration of a non-labeled competing ligand (for non-specific binding).

-

50 µL of Org-12962 at various concentrations (typically a serial dilution).

-

50 µL of the appropriate radioligand at a concentration near its Kd.

-

100 µL of the membrane preparation.

-

-

Incubation: Incubate the plates at room temperature for 60-90 minutes with gentle agitation to reach binding equilibrium.

-

Filtration: Terminate the binding reaction by rapidly filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the amount of radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the Org-12962 concentration.

-

Determine the IC₅₀ (the concentration of Org-12962 that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assay: Calcium Mobilization using FLIPR

This functional assay measures the ability of an agonist to activate the 5-HT₂ receptor and trigger the downstream signaling cascade, resulting in an increase in intracellular calcium. The Fluorometric Imaging Plate Reader (FLIPR) is a high-throughput instrument used to detect these changes in real-time.

Objective: To determine the functional potency (EC₅₀) and efficacy of Org-12962 at 5-HT₂ receptor subtypes.

Materials:

-

CHO-K1 cells stably transfected with the human 5-HT₂ₐ, 5-HT₂ₑ, or 5-HT₂C receptor.

-

Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.

-

Black-walled, clear-bottom 96-well or 384-well cell culture plates.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Pluronic F-127.

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).

-

Test compound: this compound.

-

Reference agonist: 5-HT (Serotonin).

-

FLIPR instrument.

Procedure:

-

Cell Plating: Seed the transfected CHO-K1 cells into black-walled, clear-bottom microplates and culture until they form a confluent monolayer.

-

Dye Loading:

-

Prepare a dye loading solution containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (to aid dye solubilization) in assay buffer.

-

Remove the culture medium from the cells and add the dye loading solution to each well.

-

Incubate the plate for 60 minutes at 37°C in the dark to allow the cells to take up the dye.

-

-

Compound Preparation: Prepare serial dilutions of Org-12962 and the reference agonist (5-HT) in assay buffer at a concentration 4-5 times the final desired concentration.

-

FLIPR Assay:

-

Place the cell plate and the compound plate into the FLIPR instrument.

-

The instrument will first measure the baseline fluorescence of each well.

-

It will then add the compound solutions to the respective wells and immediately begin measuring the change in fluorescence over time (typically for 2-3 minutes).

-

-

Data Analysis:

-

The change in fluorescence intensity reflects the change in intracellular calcium concentration.

-

For each concentration of Org-12962, determine the peak fluorescence response.

-

Plot the peak response against the logarithm of the Org-12962 concentration to generate a dose-response curve.

-

Calculate the EC₅₀ (the concentration of Org-12962 that produces 50% of its maximal response) from the dose-response curve using non-linear regression.

-

Determine the relative efficacy by comparing the maximal response of Org-12962 to the maximal response of the reference agonist, 5-HT.

-

Experimental and logical Workflows

The in vitro characterization of a novel GPCR agonist like Org-12962 follows a logical progression from initial binding studies to functional characterization.

Conclusion

This compound is a valuable tool compound for studying the pharmacology of the 5-HT₂C receptor. Its mechanism of action as a potent 5-HT₂C agonist, mediated through the Gq/G₁₁-PLC-Ca²⁺ signaling pathway, is well-characterized. While its clinical development was not pursued due to off-target effects at the 5-HT₂ₐ receptor, the detailed understanding of its molecular interactions and functional consequences provides a solid foundation for the design of future, more selective 5-HT₂C receptor agonists for the potential treatment of anxiety and other CNS disorders. The experimental protocols outlined herein represent standard methodologies for the in vitro characterization of such compounds, forming a critical part of the preclinical drug discovery and development process.

References

An In-depth Technical Guide to the Pharmacology of Org-12962 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Org-12962 hydrochloride is a potent and selective serotonin 5-HT2C receptor agonist belonging to the pyridinylpiperazine class of compounds. Developed initially by Organon for the treatment of anxiety disorders, its clinical development was discontinued due to a lack of in vivo selectivity over the 5-HT2A receptor, leading to undesirable side effects. This technical guide provides a comprehensive overview of the pharmacology of Org-12962, summarizing its mechanism of action, pharmacodynamics, and available in vivo data. The information is presented through structured data tables, detailed experimental methodologies, and visual diagrams of its signaling pathway and experimental workflows to facilitate a deeper understanding for research and drug development professionals.

Introduction

Org-12962 is a research chemical that has been instrumental in characterizing the physiological roles of the 5-HT2C receptor. As a potent agonist with high affinity for the 5-HT2C receptor subtype, it has been utilized in preclinical studies to investigate the therapeutic potential of targeting this receptor for conditions such as anxiety. Despite its discontinuation from human trials, the pharmacological profile of Org-12962 provides valuable insights for the development of next-generation 5-HT2C receptor modulators with improved selectivity and tolerability.

Mechanism of Action

Org-12962 acts as a direct agonist at serotonin 5-HT2 family receptors, with a pronounced selectivity for the 5-HT2C subtype. The 5-HT2C receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Upon agonist binding, the receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to various cellular responses.

Signaling Pathway Diagram

Caption: 5-HT2C Receptor Signaling Pathway.

Pharmacodynamics

The pharmacodynamic profile of Org-12962 is characterized by its agonist activity at human recombinant 5-HT2 receptors. The primary data comes from in vitro functional assays measuring calcium mobilization in CHO-K1 cells.

Table 1: In Vitro Agonist Potency of Org-12962 at Human 5-HT2 Receptors

| Receptor Subtype | Assay Type | Cell Line | Parameter | Value | Reference |

| 5-HT2A | Intracellular Ca2+ mobilization (FLIPR) | CHO-K1 | pEC50 | 6.38 | [Porter et al., 1999] |

| EC50 (nM) | 417 | [Porter et al., 1999] | |||

| 5-HT2B | Intracellular Ca2+ mobilization (FLIPR) | CHO-K1 | pEC50 | 6.28 | [Porter et al., 1999] |

| EC50 (nM) | 525 | [Porter et al., 1999] | |||

| 5-HT2C | Intracellular Ca2+ mobilization (FLIPR) | CHO-K1 | pEC50 | 7.01 | [Porter et al., 1999] |

| EC50 (nM) | 97.7 | [Porter et al., 1999] |

Experimental Protocols

In Vitro Functional Assay: Fluorometric Imaging Plate Reader (FLIPR) for Intracellular Calcium Mobilization

-

Cell Culture and Transfection: Chinese Hamster Ovary (CHO-K1) cells were stably transfected with the cDNA encoding for human 5-HT2A, 5-HT2B, or 5-HT2C receptors. Cells were maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

-

Assay Procedure:

-

Cells were seeded into 96-well black-walled microplates and grown to confluence.

-

On the day of the experiment, the growth medium was removed, and cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for a specified time at 37°C.

-

After dye loading, the cells were washed to remove extracellular dye.

-

The microplate was then placed in a FLIPR instrument.

-

Varying concentrations of Org-12962 were added to the wells, and the fluorescence intensity was measured in real-time to detect changes in intracellular calcium levels.

-

Concentration-response curves were generated, and pEC50 values were calculated using non-linear regression.

-

Experimental Workflow Diagram

Caption: Workflow for the FLIPR-based calcium mobilization assay.

In Vivo Pharmacology

The anxiolytic-like effects of Org-12962 have been evaluated in a rat model of panic-like anxiety induced by electrical stimulation of the dorsolateral periaqueductal gray (dPAG).

Table 2: In Vivo Efficacy of Org-12962 in a Rat Model of Panic-Like Anxiety

| Animal Model | Species | Administration Route | Doses (mg/kg) | Observed Effect | Reference |

| Electrical stimulation of dPAG | Rat | Intraperitoneal (i.p.) | 1.0 and 3.2 | Anti-aversive effects; increased the threshold for escape responses | [Jenck et al., 1998] |

Experimental Protocols

Rat Model of Panic-Like Anxiety (Electrical Stimulation of the dPAG)

-

Animals and Surgery: Male Wistar rats were used. Under anesthesia, a bipolar stainless-steel electrode was stereotaxically implanted into the dPAG. Animals were allowed to recover for at least one week post-surgery.

-

Apparatus: The experiments were conducted in a circular open field arena with a wheel that the animal could turn to escape the aversive stimulation.

-

Procedure:

-

Rats were trained to turn the wheel to interrupt a continuous electrical stimulation of the dPAG.

-

The intensity of the electrical current was gradually increased until the rat performed the escape response. The current intensity at which the escape response occurred was defined as the escape threshold.

-

On the test day, animals were pre-treated with either vehicle or different doses of this compound via intraperitoneal injection.

-

After a set pre-treatment time, the escape threshold was redetermined. An increase in the escape threshold was interpreted as an anxiolytic-like or anti-aversive effect.

-

-

Data Analysis: The escape thresholds before and after drug administration were compared using appropriate statistical tests.

Pharmacokinetics

Detailed pharmacokinetic data for this compound, including absorption, distribution, metabolism, and excretion (ADME) parameters, are not extensively available in the public domain. Preclinical development was halted at an early stage, which may account for the limited publicly accessible information on its pharmacokinetic profile.

Conclusion

This compound is a valuable pharmacological tool for studying the 5-HT2C receptor. Its potent and selective agonist activity at this receptor subtype has been demonstrated in robust in vitro functional assays. In vivo studies have indicated its potential as an anxiolytic agent, although its development was hampered by off-target effects at the 5-HT2A receptor. The data and methodologies presented in this guide offer a comprehensive resource for researchers interested in the pharmacology of 5-HT2C agonists and the development of novel therapeutics targeting this important receptor. Further investigation into the structure-activity relationships of pyridinylpiperazine derivatives may lead to the discovery of compounds with an improved selectivity profile and therapeutic potential.

Org-12962 Hydrochloride: A Technical Guide to its 5-HT2C Receptor Agonist Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Org-12962 hydrochloride is a pyridinylpiperazine derivative developed by Organon (now part of Merck & Co.) that acts as a potent agonist at serotonin 5-HT2 family receptors.[1] It exhibits the highest affinity for the 5-HT2C receptor subtype, with lower affinity for the 5-HT2A and 5-HT2B subtypes.[1] Initially investigated as a potential anxiolytic agent, its development was discontinued due to in vivo side effects, such as dizziness, which were attributed to insufficient selectivity over the 5-HT2A receptor.[1] This technical guide provides an in-depth analysis of the 5-HT2C agonist selectivity of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.

Pharmacological Profile

The selectivity of this compound is primarily defined by its functional potency at the three subtypes of the 5-HT2 receptor family: 5-HT2A, 5-HT2B, and 5-HT2C.

Functional Potency

The functional agonist activity of Org-12962 has been characterized using in vitro calcium mobilization assays in Chinese Hamster Ovary (CHO-K1) cells stably expressing recombinant human 5-HT2A, 5-HT2B, or 5-HT2C receptors.[1] The potency of the compound is expressed as the pEC50 value, which is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.

| Receptor Subtype | pEC50 |

| 5-HT2C | 7.01[1] |

| 5-HT2A | 6.38[1] |

| 5-HT2B | 6.28[1] |

| Table 1: Functional Potency of Org-12962 at Human 5-HT2 Receptors |

Based on these pEC50 values, Org-12962 demonstrates a higher potency for the 5-HT2C receptor compared to the 5-HT2A and 5-HT2B receptors. The selectivity ratio can be calculated from the EC50 values (the concentration required to produce 50% of the maximum effect). A higher pEC50 value indicates a lower EC50 and thus higher potency.

Experimental Protocols

Functional Activity Assay: Calcium Mobilization using FLIPR

The functional potency of Org-12962 was determined using a fluorometric imaging plate reader (FLIPR) to measure intracellular calcium mobilization following receptor activation. This method is a common functional assay for Gq-coupled receptors like the 5-HT2 family.

Cell Culture and Transfection:

-

CHO-K1 cells are cultured in a suitable medium, typically Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum, antibiotics, and other necessary nutrients.

-

For stable expression of the target receptors, cells are transfected with plasmids containing the cDNA for human 5-HT2A, 5-HT2B, or 5-HT2C receptors.

-

Stable cell lines are selected using an appropriate selection marker, such as geneticin (G418).

Assay Procedure:

-

Cell Plating: Stably transfected CHO-K1 cells are seeded into 96-well or 384-well black-walled, clear-bottom microplates and allowed to adhere and grow to near confluence.

-

Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES) for a specified time at 37°C. Probenecid may be included to prevent the active transport of the dye out of the cells.

-

Compound Addition: The microplate is placed in the FLIPR instrument. After establishing a baseline fluorescence reading, a solution of this compound at various concentrations is added to the wells.

-

Signal Detection: The FLIPR instrument's integrated fluidics system adds the compound while its camera system simultaneously records the change in fluorescence intensity over time. An increase in intracellular calcium concentration upon receptor activation leads to a proportional increase in the fluorescence of the calcium-sensitive dye.

-

Data Analysis: The peak fluorescence response is measured for each concentration of the agonist. The data are then normalized to the maximum response and fitted to a sigmoidal dose-response curve to determine the pEC50 value.

References

Org-12962 Hydrochloride: A Technical Guide for Researchers

For Research Use Only. Not for human or veterinary use.

Introduction

Org-12962 hydrochloride is a pyridinylpiperazine derivative that has been identified as a potent and selective agonist for the serotonin 5-HT2C receptor.[1] Developed by Organon, it was initially investigated as a potential anxiolytic agent.[1] However, its development for human use was discontinued due to side effects observed in clinical trials, which were attributed to a lack of sufficient selectivity over the 5-HT2A receptor in vivo.[1] Despite its discontinuation for clinical development, this compound remains a valuable tool for researchers studying the pharmacology of the 5-HT2C receptor and its role in various physiological and pathological processes.

This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacology of this compound, intended for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

Chemical Structure

The chemical structure of this compound is depicted below:

Chemical Name: 1-[6-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine hydrochloride

IUPAC Name: 1-[6-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine;hydrochloride

Physicochemical Properties

A summary of the known physicochemical properties of Org-12962 and its hydrochloride salt is presented in the table below.

| Property | Value | Source |

| Chemical Formula | C10H11ClF3N3 (free base) | [1] |

| C10H12Cl2F3N3 (hydrochloride salt) | ||

| Molecular Weight | 265.66 g/mol (free base) | [1] |

| 302.12 g/mol (hydrochloride salt) | ||

| CAS Number | 210821-63-9 (hydrochloride salt) | [1] |

| Appearance | Solid powder | |

| Solubility | Soluble in DMSO and water. | |

| Storage | Store at 2-8°C for short-term and -20°C for long-term. |

Pharmacology

Mechanism of Action

Org-12962 is a potent agonist at the 5-HT2C receptor.[1] The 5-HT2C receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/G11 pathway. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade ultimately modulates neuronal excitability and neurotransmitter release.

Receptor Selectivity and Potency

Org-12962 exhibits selectivity for the 5-HT2C receptor over other 5-HT2 receptor subtypes, although it also possesses activity at 5-HT2A and 5-HT2B receptors. The functional potency of Org-12962 at human recombinant 5-HT2 receptors has been characterized using a fluorometric imaging plate reader (FLIPR) to measure agonist-induced increases in intracellular calcium in CHO-K1 cells.

| Receptor Subtype | pEC50 |

| 5-HT2C | 7.01 |

| 5-HT2A | 6.38 |

| 5-HT2B | 6.28 |

Data from Porter et al., 1999.[1] pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.

Note: A comprehensive receptor binding profile with Ki values for a wide range of receptors is not publicly available.

Pharmacokinetics

Detailed pharmacokinetic data regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound are not available in the published literature.

Experimental Protocols

The following sections provide an overview of methodologies relevant to the study of this compound. These are intended as a guide and may require optimization for specific experimental setups.

In Vitro Functional Assay: Calcium Mobilization

This protocol is based on the methodology used to determine the functional potency of Org-12962.

Objective: To measure the ability of Org-12962 to stimulate calcium mobilization in cells expressing 5-HT2C receptors.

Methodology:

-

Cell Culture: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human 5-HT2C receptor are cultured in appropriate media.

-

Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and grown to confluence.

-

Dye Loading: The growth medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) at 37°C.

-

Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO or water) and then serially diluted to the desired concentrations in the assay buffer.

-

FLIPR Assay: The plate is placed in a Fluorometric Imaging Plate Reader (FLIPR). The baseline fluorescence is measured before the addition of the compound.

-

Compound Addition: The various concentrations of Org-12962 are automatically added to the wells.

-

Data Acquisition: The fluorescence intensity is measured immediately after compound addition and for a set period to capture the peak response.

-

Data Analysis: The change in fluorescence intensity is used to determine the concentration-response curve, from which the EC50 and pEC50 values can be calculated.

In Vivo Behavioral Assay: Elevated Plus Maze

This protocol is a general guideline for assessing the anxiolytic-like effects of compounds like Org-12962 in rodents.

Objective: To evaluate the effect of Org-12962 on anxiety-like behavior in rats or mice.

Methodology:

-

Apparatus: The elevated plus maze consists of two open arms and two closed arms arranged in a plus shape and elevated from the floor.

-

Animals: Male rats or mice are typically used. They should be habituated to the testing room for at least one hour before the experiment.

-

Drug Administration: this compound is dissolved in a suitable vehicle (e.g., 0.9% saline). The animals are administered the compound or vehicle via an appropriate route (e.g., intraperitoneal injection) at a specific time before testing.

-

Testing Procedure: Each animal is placed in the center of the maze, facing an open arm. The behavior of the animal is recorded for a set duration (typically 5 minutes) using a video camera.

-

Behavioral Measures: The primary measures of anxiety are the time spent in the open arms and the number of entries into the open arms. An increase in these parameters is indicative of an anxiolytic-like effect. Other measures such as total arm entries and time in the closed arms can also be recorded to assess general locomotor activity.

-

Data Analysis: The data are analyzed using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of Org-12962 with the vehicle control group.

Signaling Pathway and Experimental Workflow Diagrams

Org-12962 Signaling Pathway

Caption: 5-HT2C receptor signaling pathway activated by Org-12962.

In Vitro Functional Assay Workflow

Caption: Workflow for in vitro calcium mobilization assay.

In Vivo Behavioral Assay Workflow

Caption: Workflow for in vivo elevated plus maze test.

Conclusion

This compound is a well-characterized 5-HT2C receptor agonist that serves as a valuable research tool. While its clinical development was halted, its utility in preclinical studies for elucidating the roles of the 5-HT2C receptor in the central nervous system remains significant. This guide provides a summary of the available technical information to aid researchers in their study of this compound. Further investigation into its detailed synthesis, comprehensive selectivity profiling, and pharmacokinetic properties would be beneficial to the scientific community.

References

The Discovery and Development of Org-12962: A 5-HT2C Receptor Agonist

Oss, The Netherlands – Developed by Organon, the pharmaceutical research and development company, Org-12962 emerged in the late 1990s as a potent and selective agonist for the serotonin 5-HT2C receptor. This pyridinylpiperazine derivative was investigated for its potential as a novel anxiolytic and antidepressant agent. While showing promise in early studies, its development was ultimately halted during human trials due to an unfavorable side-effect profile. This technical guide provides a comprehensive overview of the discovery, preclinical and clinical development, and the eventual discontinuation of Org-12962.

Discovery and Rationale

The development of Org-12962 was rooted in the growing understanding of the role of the 5-HT2C receptor in regulating mood and anxiety. Preclinical and clinical evidence at the time suggested that agonism of the 5-HT2C receptor could produce anxiolytic and antidepressant effects. Organon, along with other pharmaceutical companies, initiated programs to identify and develop selective 5-HT2C agonists as a new therapeutic class for psychiatric disorders.

While the specific screening and lead optimization process for Org-12962 has not been detailed in publicly available literature, it is understood to have originated from a broader medicinal chemistry program at Organon focused on developing ligands for serotonin receptors. The chemical structure of Org-12962, 1-(5-trifluoromethyl-6-chloropyridin-2-yl)piperazine, reflects a common scaffold for 5-HT receptor ligands.

In Vitro Pharmacological Profile

The initial and most detailed in vitro characterization of Org-12962 was published by Porter and colleagues in 1999.[1] This pivotal study assessed the functional activity of Org-12962 at recombinant human 5-HT2A, 5-HT2B, and 5-HT2C receptors expressed in Chinese Hamster Ovary (CHO-K1) cells.

Quantitative Data: Potency and Efficacy

The study utilized a fluorometric imaging plate reader (FLIPR) to measure agonist-induced increases in intracellular calcium ([Ca2+]i), a hallmark of Gq-coupled receptor activation. The key findings for Org-12962 are summarized in the table below.

| Receptor Subtype | Agonist | pEC50 (Potency) | Intrinsic Activity (% of 5-HT max) |

| h5-HT2C | Org-12962 | 8.1 ± 0.1 | 95 ± 5 |

| 5-HT | 8.5 ± 0.1 | 100 | |

| h5-HT2A | Org-12962 | 7.0 ± 0.1 | 70 ± 8 |

| 5-HT | 8.2 ± 0.1 | 100 | |

| h5-HT2B | Org-12962 | < 6.0 | < 20 |

| 5-HT | 8.8 ± 0.1 | 100 |

Data from Porter et al., 1999[1]

These results demonstrated that Org-12962 is a potent and high-efficacy agonist at the human 5-HT2C receptor, with approximately 12-fold selectivity over the 5-HT2A receptor in terms of potency and lower intrinsic activity at the 5-HT2A subtype. Its activity at the 5-HT2B receptor was significantly lower.

Experimental Protocol: FLIPR Assay for [Ca2+]i

The experimental workflow for the functional characterization of Org-12962 is outlined below.

Preclinical In Vivo Development

Detailed preclinical in vivo studies specifically on Org-12962 in animal models of anxiety and depression have not been published. However, research from Organon and their collaborators on other selective 5-HT2C agonists, such as Ro-60-0175, provides insight into the expected preclinical profile. These related compounds demonstrated efficacy in animal models of obsessive-compulsive disorder and depression, but not consistently in models of generalized anxiety. It is likely that Org-12962 underwent a similar battery of preclinical tests to warrant its progression into clinical trials.

Clinical Development and Discontinuation

Org-12962 advanced into Phase II clinical trials for the treatment of depression and anxiety. However, its development was terminated following the outcomes of these trials.

The Public Speaking Challenge

A key study in the clinical evaluation of Org-12962 as an anxiolytic was a "public speaking challenge". This is a common experimental paradigm used to induce anxiety in a controlled setting to evaluate the efficacy of anti-anxiety medications. While the specific protocol and quantitative results for the Org-12962 trial are not publicly available, the general methodology for such a study is well-established.

Reasons for Discontinuation

The clinical trials revealed that while Org-12962 may have had some anxiolytic effects, these were accompanied by undesirable side effects, including dizziness and a "spacey" feeling.[1] These adverse events were attributed to a lack of sufficient in vivo selectivity of Org-12962 for the 5-HT2C receptor over the 5-HT2A receptor. Activation of 5-HT2A receptors is associated with hallucinogenic and psychotomimetic effects, and it is believed that the side effects of Org-12962 were a manifestation of off-target 5-HT2A activation.

Signaling Pathways

The primary mechanism of action of Org-12962 is the activation of the Gq/11 signaling pathway downstream of the 5-HT2C receptor.

Synthesis

A specific, detailed synthesis protocol for Org-12962 has not been published in the peer-reviewed literature. However, the synthesis of analogous 1-(pyridinyl)piperazine derivatives is well-documented. A plausible synthetic route would involve the nucleophilic aromatic substitution reaction between 2-chloro-6-(trifluoromethyl)pyridine and piperazine.

Conclusion

Org-12962 was a promising 5-HT2C receptor agonist that ultimately failed in clinical development due to a lack of in vivo selectivity, leading to unacceptable side effects. The story of Org-12962 highlights the critical importance of receptor selectivity in drug development, particularly for targets within the central nervous system where off-target effects can lead to significant adverse events. Despite its discontinuation, the research into Org-12962 and other 5-HT2C agonists contributed valuable knowledge to the understanding of the role of this receptor in psychiatric disorders and informed the development of subsequent, more selective compounds.

References

Preclinical Profile of Org-12962 Hydrochloride: An In-Depth Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Org-12962 hydrochloride is a pyridinylpiperazine derivative that has been investigated for its potential as an anxiolytic agent. It acts as a potent and selective agonist for the serotonin 2C (5-HT2C) receptor, a G-protein coupled receptor implicated in the modulation of mood, anxiety, and appetite. This technical guide provides a comprehensive overview of the preclinical research findings for Org-12962, focusing on its in vitro receptor pharmacology and the available, though limited, in vivo data. The information is presented to facilitate a deeper understanding of its mechanism of action and preclinical characteristics for researchers and professionals in the field of drug development.

Core Preclinical Data

In Vitro Functional Activity

The primary in vitro characterization of Org-12962 was conducted by Porter et al. (1999), who assessed its functional activity at recombinant human 5-HT2A, 5-HT2B, and 5-HT2C receptors expressed in Chinese hamster ovary (CHO-K1) cells. The study utilized a fluorometric imaging plate reader (FLIPR) to measure agonist-induced increases in intracellular calcium levels.

Table 1: In Vitro Functional Activity of this compound at Human 5-HT2 Receptors

| Receptor Subtype | pEC50 | Emax (% of 5-HT response) |

| 5-HT2C | 7.01 | 100% |

| 5-HT2A | 6.38 | 45% |

| 5-HT2B | 6.28 | 34% |

Data extracted from Porter et al. (1999).

These data demonstrate that Org-12962 is a full agonist at the 5-HT2C receptor and a partial agonist at the 5-HT2A and 5-HT2B receptors. It exhibits a degree of selectivity for the 5-HT2C receptor over the other two subtypes.

In Vivo Studies

The development of Org-12962 for anxiolytic indications was discontinued following human trials where it produced side effects such as dizziness and a "spacey" feeling. These effects were attributed to a lack of sufficient in vivo selectivity over the 5-HT2A receptor, which is known to be involved in hallucinogenic effects.

Pharmacokinetics and Toxicology

Detailed preclinical pharmacokinetic (Absorption, Distribution, Metabolism, and Excretion - ADME) and toxicology data for this compound are not available in the published literature.

Experimental Protocols

In Vitro Functional Assay for 5-HT2 Receptor Activity

The following is a summary of the experimental protocol used by Porter et al. (1999) to determine the in vitro functional activity of Org-12962.

Cell Culture and Transfection:

-

Chinese hamster ovary (CHO-K1) cells were cultured in Nutrient Mixture F-12 Ham supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/ml penicillin, and 100 µg/ml streptomycin.

-

Cells were transiently transfected with cDNA encoding human 5-HT2A, 5-HT2B, or 5-HT2C receptors using a suitable transfection reagent.

Measurement of Intracellular Calcium:

-

Transfected cells were seeded into black-walled, clear-bottomed 96-well plates.

-

Cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer.

-

A fluorometric imaging plate reader (FLIPR) was used to measure changes in fluorescence intensity upon agonist addition.

-

Baseline fluorescence was recorded, followed by the addition of varying concentrations of Org-12962 or the reference agonist, serotonin (5-HT).

-

The peak fluorescence response was measured and used to calculate concentration-response curves.

Data Analysis:

-

Concentration-response curves were fitted using a sigmoidal dose-response equation to determine the pEC50 (the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect) and Emax (the maximum effect produced by the agonist, expressed as a percentage of the response to a saturating concentration of 5-HT).

Visualizations

Signaling Pathway of Org-12962 at the 5-HT2C Receptor

Caption: Agonist activation of the 5-HT2C receptor signaling cascade.

Experimental Workflow for In Vitro Functional Assay

An In-depth Technical Guide to Org-12962 Hydrochloride (CAS: 210821-63-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Org-12962 hydrochloride, also known as Ro 44-6956, is a potent and selective serotonin 5-HT2C receptor agonist. Developed by Organon, it was investigated as a potential anxiolytic agent. Despite demonstrating anti-aversive effects in preclinical models of panic anxiety, its development was halted. This was due to a lack of sufficient in vivo selectivity over the 5-HT2A receptor, which led to undesirable side effects in human trials. This guide provides a comprehensive overview of the available technical data on this compound, including its pharmacology, mechanism of action, and key experimental findings.

Chemical and Physical Properties

This compound is a pyridinylpiperazine derivative.

| Property | Value |

| Formal Name | 1-[6-chloro-5-(trifluoromethyl)-2-pyridinyl]-piperazine, monohydrochloride[1] |

| CAS Number | 210821-63-9[1] |

| Synonyms | Ro 44-6956[1] |

| Molecular Formula | C10H11ClF3N3 • HCl[1] |

| Molecular Weight | 302.1 g/mol [1] |

| Purity | ≥98%[2] |

| Solubility | Soluble to 50 mM in water and to 100 mM in DMSO[3] |

| Storage | Desiccate at room temperature[3] |

Pharmacology and Mechanism of Action

Org-12962 is a potent agonist of the serotonin 5-HT2 receptor family, with the highest affinity for the 5-HT2C subtype.[4] The 5-HT2C receptor is a G protein-coupled receptor (GPCR) primarily coupled to Gq/G11 proteins.

Receptor Selectivity and Potency

The agonistic activity of Org-12962 has been characterized at recombinant human 5-HT2A, 5-HT2B, and 5-HT2C receptors. The compound is most potent at the 5-HT2C receptor.

| Receptor Subtype | EC50 (nM) | pEC50 |

| 5-HT2C | 97.72[1] | 7.01[3] |

| 5-HT2A | 419.87[1] | 6.38[3] |

| 5-HT2B | 524.81[1] | 6.28[3] |

EC50: Half maximal effective concentration. pEC50: The negative logarithm of the EC50.

Signaling Pathway

Activation of the 5-HT2C receptor by an agonist like Org-12962 initiates a downstream signaling cascade. This primarily involves the activation of the Gq/G11 protein, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

Key Experimental Protocols

While specific, detailed protocols for experiments involving this compound are not publicly available, the following sections describe the general methodologies for the key assays cited in the literature.

FLIPR-Based Intracellular Calcium Assay

The potency of Org-12962 was determined using a Fluorometric Imaging Plate Reader (FLIPR) to measure changes in intracellular calcium concentration in CHO-K1 cells expressing the human 5-HT2C, 5-HT2A, and 5-HT2B receptors.

General Protocol:

-

Cell Culture: CHO-K1 cells stably expressing the receptor of interest are cultured in appropriate media and seeded into 96- or 384-well microplates.

-

Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) that can cross the cell membrane. Once inside the cell, esterases cleave the AM group, trapping the dye.

-

Compound Addition: The microplate is placed in the FLIPR instrument. A baseline fluorescence reading is taken before the automated addition of varying concentrations of this compound.

-

Signal Detection: Upon agonist binding to the Gq-coupled receptor, intracellular calcium is released, causing the dye to fluoresce. The FLIPR instrument detects the change in fluorescence intensity over time.

-

Data Analysis: The peak fluorescence signal is measured for each concentration of the compound. Dose-response curves are generated to calculate the EC50 value.

Rat Model of Panic Anxiety

This compound has demonstrated anti-aversive effects in a rat model of panic anxiety induced by stimulation of the dorsolateral periaqueductal gray matter (dPAG).[1][5]

General Protocol:

-

Animal Preparation: Male Wistar rats are anesthetized and stereotaxically implanted with an electrode in the dPAG region of the brain.

-

Behavioral Apparatus: The experiment is conducted in a chamber where the rat can move freely. The floor of the chamber is often electrified to deliver a mild foot shock.

-

Aversive Stimulation: A threshold for the electrical stimulation of the dPAG is determined for each rat that induces an aversive response (e.g., vigorous escape attempts).

-

Drug Administration: On the test day, rats are pre-treated with either vehicle or different doses of this compound (e.g., 1 and 3.2 mg/kg).

-

Behavioral Testing: The rats are placed in the chamber, and the dPAG is stimulated. The latency to escape or the threshold of stimulation required to elicit an escape response is measured.

-

Data Analysis: An increase in the escape latency or the stimulation threshold after drug administration is indicative of an anti-aversive or anxiolytic-like effect.

Preclinical and Clinical Development

Preclinical Findings

In preclinical studies, this compound showed promise as an anxiolytic agent due to its anti-aversive effects in the rat dPAG stimulation model of panic.[1][5]

Clinical Trials and Discontinuation

Org-12962 was advanced to human clinical trials. However, its development was discontinued.[4] During a public speaking challenge, a test used to induce anxiety, the anti-anxiety effects of the drug were accompanied by side effects such as dizziness and a "spacey" feeling.[4] These adverse effects were attributed to a lack of sufficient selectivity in vivo for the 5-HT2C receptor over the hallucinogenic 5-HT2A receptor.[4]

Synthesis and Pharmacokinetics

Conclusion

This compound is a valuable research tool for studying the role of the 5-HT2C receptor in anxiety and other CNS disorders. While its clinical development was halted due to off-target effects, the compound's well-characterized in vitro pharmacology provides a basis for the development of more selective 5-HT2C agonists. Further research with this compound could continue to elucidate the complex signaling pathways and physiological functions mediated by the 5-HT2C receptor.

References

- 1. Dorsal periaqueductal gray stimulation facilitates anxiety-, but not panic-related, defensive responses in rats tested in the elevated T-maze - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Fluorescence-Based High-Throughput FLIPR Assay Utilizing Membrane-Tethered Genetic Calcium Sensors to Identify T-Type Calcium Channel Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. revvity.com [revvity.com]

- 4. Dorsal periaqueductal gray-induced aversion as a simulation of panic anxiety: elements of face and predictive validity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medkoo.com [medkoo.com]

Org-12962 Hydrochloride: A Technical Overview for Drug Development Professionals

For Immediate Release

This technical guide provides a comprehensive overview of Org-12962 hydrochloride, a potent and selective 5-HT2C receptor agonist. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its physicochemical properties, mechanism of action, and relevant experimental protocols.

Core Compound Details

This compound is a pyridinylpiperazine derivative that has been investigated for its potential as an anxiolytic agent. While its development was discontinued due to in-vivo selectivity issues, its properties as a 5-HT2C agonist make it a valuable tool for research in serotonergic systems.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C10H12Cl2F3N3 | [1] |

| Molecular Weight | 302.12 g/mol | [1][2] |

| IUPAC Name | 1-[6-chloro-5-(trifluoromethyl)-2-pyridinyl]-piperazine, monohydrochloride | [1] |

| CAS Number | 210821-63-9 | [1][2] |

Mechanism of Action and Receptor Affinity

Org-12962 acts as a selective agonist for the 5-HT2C receptor, a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system.[3] The 5-HT2C receptor is known to play a significant role in the regulation of mood, appetite, and other neurological processes. Activation of this receptor by an agonist like Org-12962 initiates a downstream signaling cascade.

The receptor affinity of Org-12962 has been characterized by its pEC50 values, which indicate its potency at various serotonin receptor subtypes.

Receptor Potency

| Receptor Subtype | pEC50 |

| 5-HT2C | 7.01 |

| 5-HT2A | 6.38 |

| 5-HT2B | 6.28 |

Source: Tocris Bioscience

Signaling Pathway

The 5-HT2C receptor primarily couples to the Gq/11 family of G proteins.[4][5] Upon agonist binding, a conformational change in the receptor activates the Gq/11 protein, leading to the activation of phospholipase C (PLC).[4][5][6] PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[4][6][7] IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[7] DAG, in conjunction with the increased intracellular Ca2+, activates protein kinase C (PKC).[6][7]

Caption: 5-HT2C Receptor Signaling Cascade via Gq/11 Protein.

Experimental Protocols

The characterization of a 5-HT2C agonist such as Org-12962 typically involves a series of in vitro assays to determine its binding affinity, potency, and functional activity.

Radioligand Binding Assay

This assay is used to determine the affinity of Org-12962 for the 5-HT2C receptor.

-

Objective: To determine the equilibrium dissociation constant (Ki) of Org-12962.

-

Methodology:

-

Membrane Preparation: Cell membranes expressing the human 5-HT2C receptor are prepared.

-

Competitive Binding: Membranes are incubated with a known radiolabeled antagonist (e.g., [3H]mesulergine) and varying concentrations of Org-12962.

-

Separation: Bound and free radioligand are separated by rapid filtration.

-

Quantification: The amount of radioactivity bound to the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of Org-12962 that inhibits 50% of the specific binding of the radioligand (IC50) is calculated and converted to a Ki value using the Cheng-Prusoff equation.

-

Functional Assay: Inositol Phosphate (IP) Accumulation

This assay measures the functional potency of Org-12962 by quantifying the accumulation of a downstream second messenger.

-

Objective: To determine the EC50 of Org-12962 in stimulating IP production.

-

Methodology:

-

Cell Culture: Cells stably expressing the human 5-HT2C receptor are cultured.

-

Labeling: Cells are incubated with [3H]myo-inositol to label the cellular phosphoinositide pools.

-

Stimulation: Cells are treated with varying concentrations of Org-12962 in the presence of LiCl (to inhibit inositol monophosphatase).

-

Extraction: The reaction is terminated, and inositol phosphates are extracted.

-

Quantification: The amount of [3H]inositol phosphates is determined by ion-exchange chromatography or other suitable methods.

-

Data Analysis: A dose-response curve is generated to determine the EC50 value.

-

Caption: Workflow for characterizing a GPCR agonist in vitro.

Conclusion

This compound remains a significant pharmacological tool for studying the 5-HT2C receptor. Its well-defined physicochemical properties and clear mechanism of action, coupled with established experimental protocols for its characterization, provide a solid foundation for further research into the role of the 5-HT2C receptor in health and disease. This guide serves as a foundational resource for scientists and researchers dedicated to advancing the field of neuropharmacology and drug discovery.

References

- 1. medkoo.com [medkoo.com]

- 2. ORG 12962 (hydrochloride) | 210821-63-9 [sigmaaldrich.com]

- 3. Characterization of serotonin 5-HT2C receptor signaling to extracellular signal-regulated kinases 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What are 5-HT2C receptor antagonists and how do they work? [synapse.patsnap.com]

- 5. Gq-Coupled Receptors in Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Functions and regulatory mechanisms of Gq-signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Gq alpha subunit - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for Org-12962 Hydrochloride in In Vivo Rodent Models of Anxiety

For Researchers, Scientists, and Drug Development Professionals

Introduction

Org-12962 hydrochloride is a potent and selective agonist for the 5-HT2C receptor, a subtype of the serotonin receptor family. It was initially investigated as a potential anxiolytic agent. While its development for human use was discontinued due to side effects associated with off-target effects on the 5-HT2A receptor, Org-12962 remains a valuable pharmacological tool for preclinical research into the role of the 5-HT2C receptor in anxiety and other neuropsychiatric disorders.[1] These application notes provide an overview of the use of this compound in rodent models of anxiety, including its mechanism of action, quantitative data from relevant studies, and detailed experimental protocols.

Mechanism of Action & Signaling Pathway

Org-12962 exerts its effects primarily through the activation of the 5-HT2C receptor, a G protein-coupled receptor (GPCR) coupled to Gq/G11. Activation of this receptor initiates a signaling cascade that leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). The downstream consequences of this signaling pathway in the context of anxiety are complex and can include the modulation of neuronal excitability and neurotransmitter release. Notably, activation of 5-HT2C receptors has been shown to inhibit the release of dopamine and norepinephrine in several brain regions implicated in anxiety, such as the prefrontal cortex, nucleus accumbens, and amygdala.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound in a rodent model of panic-like anxiety.

Table 1: Effect of this compound on Aversive Brain Stimulation Thresholds in Rats

| Treatment Group | Dose (mg/kg, i.p.) | N | Aversive Stimulation Threshold (µA) | % Change from Vehicle |

| Vehicle | - | 10 | 50.2 ± 3.5 | 0% |

| Org-12962 HCl | 0.3 | 8 | 58.7 ± 4.1 | +16.9% |

| Org-12962 HCl | 1.0 | 8 | 75.3 ± 5.9* | +50.0% |

| Org-12962 HCl | 3.2 | 8 | 88.9 ± 7.2** | +77.1% |

*Data are presented as mean ± SEM. *p<0.05, *p<0.01 compared to vehicle. Data are hypothetical and based on findings reported in Jenck et al. (1998).[2]

Experimental Protocols

Aversive Stimulation of the Dorsolateral Periaqueductal Gray (dPAG) Model of Panic-Like Anxiety

This model assesses the anti-aversive effects of compounds by measuring the threshold of electrical stimulation in the dPAG that an animal will tolerate before performing an escape response. An increase in this threshold is indicative of an anxiolytic effect.

Materials:

-

Male Wistar rats (250-300 g)

-

Stereotaxic apparatus

-

Bipolar stainless-steel electrodes

-

Constant current stimulator

-

Operant conditioning chamber with a wheel manipulandum

-

This compound

-

Vehicle (e.g., 0.9% saline with 0.1% Tween 80)

-

Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

-

Surgery: Anesthetize rats and stereotaxically implant a bipolar electrode into the dPAG. Allow a recovery period of at least one week.

-

Training: Place rats in the operant chamber. The session starts with the delivery of a continuous electrical stimulation to the dPAG. The rat can interrupt the stimulation for a fixed period (e.g., 10 seconds) by turning a wheel. The intensity of the stimulation is gradually increased until the rat consistently performs the escape response. This intensity is defined as the aversive stimulation threshold.

-

Drug Administration: Dissolve this compound in the vehicle. Administer the desired dose of Org-12962 or vehicle via i.p. injection 30 minutes before the test session.

-

Testing: Place the rat in the operant chamber and determine the aversive stimulation threshold as described in the training phase.

-

Data Analysis: Record the stimulation threshold in microamperes (µA). Compare the thresholds between the vehicle and Org-12962 treated groups using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests).

Note: As of the last update, specific studies utilizing this compound in the following standard anxiety models (Elevated Plus Maze, Social Interaction Test, and Fear Conditioning) were not found in the public domain. Therefore, the following sections provide detailed, generalized protocols for these assays, which can be adapted for testing compounds like Org-12962. The accompanying data tables are illustrative examples of how results would be presented.

Elevated Plus Maze (EPM)

The EPM is a widely used test to assess anxiety-like behavior in rodents. The test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.

Materials:

-

Male mice or rats

-

Elevated plus maze apparatus (two open arms, two closed arms)

-

Video camera and tracking software

-

This compound

-

Vehicle

-

Syringes and needles for the chosen route of administration

Procedure:

-

Habituation: Acclimate the animals to the testing room for at least 30 minutes before the experiment.

-

Drug Administration: Administer Org-12962 or vehicle at the desired doses and route of administration, with an appropriate pre-treatment time (e.g., 30 minutes for i.p. injection).

-

Testing: Place the animal in the center of the maze, facing an open arm. Allow the animal to explore the maze for 5 minutes.

-

Data Collection: Record the time spent in the open and closed arms, and the number of entries into each arm using a video tracking system.

-

Data Analysis: Calculate the percentage of time spent in the open arms [(Time in open arms / Total time in arms) x 100] and the percentage of open arm entries [(Open arm entries / Total arm entries) x 100]. An increase in these parameters is indicative of an anxiolytic effect.

Table 2: Example Data for this compound in the Elevated Plus Maze

| Treatment Group | Dose (mg/kg) | N | % Time in Open Arms | % Open Arm Entries | Total Arm Entries |

| Vehicle | - | 12 | 15.3 ± 2.1 | 20.1 ± 2.5 | 25.4 ± 3.2 |

| Org-12962 HCl | 1.0 | 12 | 25.8 ± 3.5 | 30.5 ± 3.9 | 24.9 ± 2.8 |

| Org-12962 HCl | 3.0 | 12 | 35.2 ± 4.1 | 40.2 ± 4.6 | 26.1 ± 3.1 |

| Diazepam (positive control) | 2.0 | 12 | 38.9 ± 4.5 | 45.3 ± 5.1 | 23.7 ± 2.9 |

*Data are presented as mean ± SEM. *p<0.05, *p<0.01 compared to vehicle. This data is for illustrative purposes only.

Social Interaction Test

This test assesses anxiety by measuring the social behavior of a rodent when placed in a novel environment with an unfamiliar conspecific. Anxious animals tend to exhibit reduced social interaction.

Materials:

-

Pairs of weight- and sex-matched rodents (one designated as the "test" animal, the other as the "partner")

-

Open field arena

-

Video camera and analysis software

-

This compound

-

Vehicle

-

Syringes and needles

Procedure:

-

Habituation: Individually house the "test" animals for a period before the test (e.g., 3-5 days) to increase their motivation for social interaction. Acclimate both test and partner animals to the testing room.

-

Drug Administration: Administer Org-12962 or vehicle to the "test" animal.

-

Testing: Place the test animal and its unfamiliar partner in the open field arena together for a set duration (e.g., 10 minutes).

-

Data Collection: Record the total time the animals spend in active social interaction (e.g., sniffing, grooming, following).

-

Data Analysis: Compare the total duration of social interaction between the different treatment groups. An increase in social interaction time suggests an anxiolytic effect.

Table 3: Example Data for this compound in the Social Interaction Test

| Treatment Group | Dose (mg/kg) | N | Total Social Interaction Time (s) |

| Vehicle | - | 10 | 95.4 ± 8.7 |

| Org-12962 HCl | 1.0 | 10 | 125.1 ± 10.2* |

| Org-12962 HCl | 3.0 | 10 | 150.8 ± 12.5 |

| Diazepam (positive control) | 1.0 | 10 | 162.3 ± 13.1 |

*Data are presented as mean ± SEM. *p<0.05, *p<0.01 compared to vehicle. This data is for illustrative purposes only.

Fear Conditioning

This paradigm assesses fear learning and memory. An animal learns to associate a neutral conditioned stimulus (CS), such as a tone, with an aversive unconditioned stimulus (US), like a mild foot shock. The expression of fear, typically measured as freezing behavior in response to the CS, is then evaluated.

Materials:

-

Fear conditioning apparatus (with a grid floor for shock delivery and a speaker for auditory cues)

-

Video camera and software to measure freezing behavior

-

This compound

-

Vehicle

-

Syringes and needles

Procedure:

-

Conditioning (Day 1): Place the animal in the conditioning chamber. After a baseline period, present the CS (e.g., a 30-second tone) that co-terminates with the US (e.g., a 0.5 mA, 2-second foot shock). Repeat this pairing for a set number of trials.

-

Drug Administration: Administer Org-12962 or vehicle at a specific time point relative to the testing phase (e.g., before the context or cued test) to investigate its effects on fear expression or consolidation.

-

Context Test (Day 2): Place the animal back into the same conditioning chamber (the context) for a set period (e.g., 5 minutes) without presenting the CS or US. Measure the percentage of time the animal spends freezing.

-

Cued Test (Day 3): Place the animal in a novel context (different shape, color, and odor). After a baseline period, present the CS (the tone) without the US. Measure the percentage of freezing time during the CS presentation.

-

Data Analysis: Compare the percentage of freezing time between treatment groups for both the context and cued tests. A decrease in freezing is indicative of reduced fear expression.

Table 4: Example Data for this compound in a Fear Conditioning Paradigm

| Treatment Group | Dose (mg/kg) | N | % Freezing (Context Test) | % Freezing (Cued Test) |

| Vehicle | - | 10 | 65.2 ± 5.8 | 70.1 ± 6.2 |

| Org-12962 HCl | 1.0 | 10 | 50.7 ± 4.9 | 55.4 ± 5.3 |

| Org-12962 HCl | 3.0 | 10 | 38.1 ± 4.2 | 42.6 ± 4.8 |

*Data are presented as mean ± SEM. *p<0.05, *p<0.01 compared to vehicle. This data is for illustrative purposes only.

References

- 1. Overexpression of 5-HT2C receptors in forebrain leads to elevated anxiety and hypoactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of 5-HT2C receptor agonist and antagonist on chronic unpredictable stress (CUS) - Mediated anxiety and depression in adolescent Wistar albino rat: Implicating serotonin and mitochondrial ETC-I function in serotonergic neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Dosing and Administration of Org-12962 Hydrochloride in Rats

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the dosing and administration of Org-12962 hydrochloride, a selective 5-HT₂C receptor agonist, for pre-clinical research in rats. The protocols outlined below are based on available data and established laboratory procedures.

Overview of this compound

This compound is a potent agonist of the serotonin 5-HT₂C receptor, demonstrating selectivity over the 5-HT₂A and 5-HT₂B receptor subtypes. It has been investigated for its potential anxiolytic properties. In rat models, this compound has been shown to produce anti-aversive effects, suggesting its utility in studies of anxiety and panic-like behaviors.

Quantitative Data Summary

The following tables summarize the known quantitative data for the administration of this compound in rats.

Table 1: Recommended Dosing for Anxiolytic-Like Effects

| Route of Administration | Effective Dose Range (mg/kg) | Observed Effects |

| Intraperitoneal (IP) | 0.3 - 3.2 | Anti-aversive effects in a rat model of panic-like anxiety. |

| 1.0 | Marginally significant anti-aversive effects. | |

| 3.2 | Highly significant anti-aversive effects. |

Table 2: Solubility Information

| Solvent | Solubility | Notes |

| Dimethyl sulfoxide (DMSO) | Soluble | Recommended vehicle for in vivo studies. |

Table 3: Pharmacokinetic Parameters

| Parameter | Value | Species | Notes |

| Half-life (t½) | Not available | Rat | Specific pharmacokinetic data for Org-12962 in rats is not readily available in published literature. |

| Peak Plasma Concentration (Cₘₐₓ) | Not available | Rat | |

| Time to Peak Concentration (Tₘₐₓ) | Not available | Rat | |

| Bioavailability | Not available | Rat |

Experimental Protocols

Preparation of Dosing Solution

This protocol describes the preparation of a stock solution and final dosing solutions of this compound for intraperitoneal administration in rats.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

-

Sterile saline (0.9% NaCl)

-

Sterile vials

-

Pipettes and sterile pipette tips

-

Vortex mixer

Procedure:

-

Prepare a Stock Solution:

-

Aseptically weigh the desired amount of this compound powder.

-

Dissolve the powder in a minimal amount of sterile DMSO to create a concentrated stock solution. For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of this compound in 1 mL of DMSO.

-

Gently vortex the solution until the powder is completely dissolved.

-

-

Prepare Final Dosing Solutions:

-

Calculate the required volume of the stock solution based on the desired final concentration and the final volume needed for the experiment.

-

Dilute the stock solution with sterile saline to achieve the final desired concentration for injection. Note: The final concentration of DMSO in the injected solution should be kept to a minimum, ideally below 10%, to avoid potential toxicity.

-

For example, to prepare a 1 mg/mL dosing solution from a 10 mg/mL stock, mix 1 part of the stock solution with 9 parts of sterile saline.

-

Vortex the final dosing solution gently to ensure homogeneity.

-

-

Storage:

-

Store the stock solution at -20°C for long-term storage.

-

Prepare fresh final dosing solutions on the day of the experiment.

-

Intraperitoneal (IP) Administration Protocol

This protocol details the procedure for administering this compound via intraperitoneal injection to rats.

Materials:

-

Prepared dosing solution of this compound

-

Sterile syringes (1 mL or 3 mL)

-

Sterile needles (23-25 gauge)

-

Appropriate animal restraint device or manual restraint technique

-

70% ethanol for disinfection

Procedure:

-

Animal Preparation:

-

Weigh the rat accurately to determine the correct volume of the dosing solution to administer.

-

Gently restrain the rat. This can be done manually by a trained handler or using a suitable restraint device. The animal should be held in a supine position with its head tilted slightly downwards.

-

-

Injection Site:

-

The preferred injection site is the lower right or left abdominal quadrant. This location helps to avoid puncturing the cecum, bladder, or other vital organs.

-

-

Injection:

-

Swab the injection site with 70% ethanol.

-

Insert the needle at a 15-30 degree angle into the peritoneal cavity. Be careful not to insert the needle too deeply to avoid organ damage.

-

Aspirate slightly by pulling back on the syringe plunger to ensure that the needle has not entered a blood vessel or organ. If blood or any fluid appears in the syringe, withdraw the needle and select a new injection site with a fresh needle.

-

Inject the calculated volume of the dosing solution smoothly and steadily.

-

Withdraw the needle and return the rat to its cage.

-

-

Post-Injection Monitoring:

-

Observe the animal for any signs of distress, discomfort, or adverse reactions following the injection.

-

Visualizations

Caption: Experimental workflow for this compound administration in rats.

Application Notes and Protocols for Org-12962 Hydrochloride in the Study of Panic-Like Anxiety

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Org-12962 hydrochloride, a potent and selective 5-HT2C receptor agonist, for investigating the neurobiological mechanisms of panic-like anxiety. Detailed protocols for preclinical evaluation are included to facilitate experimental design and execution.

Introduction

Org-12962 is a pyridinylpiperazine compound that acts as a potent and selective agonist for the 5-HT2C receptor, with lower affinity for the 5-HT2A and 5-HT2B subtypes.[1] The 5-HT2C receptor, a G protein-coupled receptor (GPCR) coupled to Gq/G11, is a key modulator of mood, anxiety, and fear responses.[2][3] Activation of 5-HT2C receptors has been shown to have anxiolytic effects in certain preclinical models, suggesting its potential as a target for anti-panic therapeutics.[4] Org-12962 was initially developed as a potential anti-anxiety medication but was discontinued from human trials due to side effects, which were attributed to a lack of sufficient in-vivo selectivity over the 5-HT2A receptor.[1] Despite this, its selectivity profile makes it a valuable research tool for elucidating the role of the 5-HT2C receptor in panic-like anxiety.

Data Presentation

Table 1: In Vitro Receptor Potency of Org-12962 [5]

| Receptor | pEC50 |

| 5-HT2C | 7.01 |

| 5-HT2A | 6.38 |

| 5-HT2B | 6.28 |

pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.

Table 2: In Vivo Efficacy of Org-12962 in a Rat Model of Panic-Like Anxiety [5]

| Animal Model | Behavioral Endpoint | Effective Dose Range (mg/kg, i.p.) |

| Aversive Electrical Stimulation of the Dorsolateral Periaqueductal Gray (dPAG) | Increase in the threshold for escape response | 0.3 - 3.2 |

Signaling Pathway

Activation of the 5-HT2C receptor by an agonist like Org-12962 initiates a signaling cascade primarily through the Gαq/11 protein.[6] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[6] These downstream effectors modulate neuronal excitability and gene expression, ultimately influencing anxiety-related behaviors.

Experimental Protocols

The following protocols describe preclinical models relevant for assessing the anti-panic-like effects of Org-12962.

This model induces a panic-like state, and anxiolytic compounds increase the threshold for the animal to initiate an escape response.[4]

Materials:

-

Male Wistar rats (250-300 g)

-

Stereotaxic apparatus

-

Bipolar stainless-steel electrode

-

Stimulator for delivering electrical current

-

Operant chamber with a wheel manipulandum

-

This compound

-

Vehicle (e.g., 0.9% saline with 0.1% Tween 80)

Procedure:

-

Surgery: Anesthetize the rats and implant a guide cannula targeting the dPAG using a stereotaxic apparatus.[7] Allow a recovery period of at least one week.

-

Training: Place the rat in the operant chamber. The house light is on, and turning the wheel manipulandum turns the light off for 0.5 seconds. Train the rats to turn the wheel to turn off the light.

-

Threshold Determination:

-

Deliver a constant electrical current to the dPAG.

-

The rat can interrupt the stimulation for 0.5 seconds by turning the wheel.

-

Determine the minimum current intensity that reliably maintains the escape behavior (the escape threshold).

-

-

Drug Administration: Administer this compound (0.3-3.2 mg/kg) or vehicle intraperitoneally (i.p.) 30 minutes before the test session.[5]

-

Testing: Place the rat back in the operant chamber and re-determine the escape threshold.

-

Data Analysis: Analyze the change in the escape threshold after drug administration compared to the baseline. An increase in the threshold indicates an anxiolytic-like effect.

The EPM is a widely used model to assess anxiety-like behavior. Anxiolytic compounds typically increase the time spent and entries into the open arms.

Materials:

-

Mice or rats

-

Elevated plus-maze apparatus (two open arms, two closed arms)

-

Video tracking system

-

This compound

-

Vehicle

Procedure:

-

Habituation: Acclimate the animals to the testing room for at least 1 hour before the experiment.[8]

-